REACTION_CXSMILES
|
[P:1]([O-:43])([O-:42])([O:3][C:4](C(C)(C)C)(C(C)(C)C)[N:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:32])[C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=2[O:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][C:25]=2[CH3:31])=[CH:7][C:6]1=[O:33])=[O:2].O>C(#N)C.C(O)(=O)C>[P:1]([OH:43])([OH:42])([O:3][CH2:4][N:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:32])[C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][C:14]=2[O:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][C:25]=2[CH3:31])=[CH:7][C:6]1=[O:33])=[O:2]
|
Name
|
di-tert-butyl[4-[[2-(4-fluoro-2-methyl-phenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxo-1-pyridyl]methyl phosphate
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Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(OC(N1C(C=C(C=C1)NC(C1=C(C=C(C=C1)C(F)(F)F)OC1=C(C=C(C=C1)F)C)=O)=O)(C(C)(C)C)C(C)(C)C)([O-])[O-]
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension further stirred at room temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the deprotection reaction
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Type
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CONCENTRATION
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Details
|
The reaction mixture was partially concentrated
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Type
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CUSTOM
|
Details
|
to remove the bulk of the acetonitrile
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Type
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ADDITION
|
Details
|
toluene (100 ml) was added
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated to azeotropically remove water and acetic acid
|
Type
|
ADDITION
|
Details
|
To the resulting suspension was added heptane (10 ml)
|
Type
|
DISTILLATION
|
Details
|
the suspension distilled down to 2-3 volumes (1 ml)
|
Type
|
ADDITION
|
Details
|
Heptane (2 ml) was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The collected solid was dried in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCN1C(C=C(C=C1)NC(C1=C(C=C(C=C1)C(F)(F)F)OC1=C(C=C(C=C1)F)C)=O)=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 254 mg | |
YIELD: PERCENTYIELD | 88.4% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |